molecular formula C19H31N3O B1672414 1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one CAS No. 152241-24-2

1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one

Cat. No. B1672414
M. Wt: 317.5 g/mol
InChI Key: YTCGNPGLMAECND-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Derivative Formation

Simple and Efficient Syntheses of Novel Compounds : Research has led to the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing the compound's utility in creating new molecules. The reactions involved in these syntheses are characterized by good to excellent yields, demonstrating the compound's efficacy in chemical reactions (Goli-Garmroodi et al., 2015).

Antioxidant and Cytotoxic Agents

Development of Potential Antioxidant and Cytotoxic Agents : A series of compounds has been formulated to exhibit in vitro antioxidant activity and potential against cancer cells, illustrating the chemical's contribution to the development of therapeutic agents (Mistry et al., 2016).

Chemical Synthesis Techniques

Complementary Syntheses of CGRP Receptor Antagonist Substructure : The compound has been identified as a key substructure in CGRP receptor antagonists, with efficient syntheses from complementary starting materials. This highlights its importance in the development of pharmaceuticals (Leahy et al., 2012).

Antimicrobial Studies

Synthesis and Evaluation for Antimicrobial Activities : Novel derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the compound's relevance in creating new antimicrobial agents (Rajkumar et al., 2014).

Antitumor Evaluation

New Routes for Synthesis and Antitumor Evaluation : Research into the synthesis of derivatives has also included evaluation for antitumor properties, showing the compound's potential in cancer research (Al-Omran et al., 2014).

Pharmacokinetics of Novel Inhibitors

Impact on Pharmacokinetics of Novel Inhibitors : The compound's derivatives have been studied for their potential application in treating cancer, highlighting its significance in drug development and pharmacokinetics (Teffera et al., 2013).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs .

properties

IUPAC Name

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGNPGLMAECND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-Imidazol-5-yl)piperidin-1-yl)-5-cyclohexylpentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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